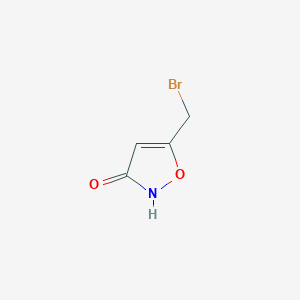

5-(Bromomethyl)isoxazol-3(2H)-one

CAS No.:

Cat. No.: VC15792741

Molecular Formula: C4H4BrNO2

Molecular Weight: 177.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrNO2 |

|---|---|

| Molecular Weight | 177.98 g/mol |

| IUPAC Name | 5-(bromomethyl)-1,2-oxazol-3-one |

| Standard InChI | InChI=1S/C4H4BrNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7) |

| Standard InChI Key | KNAQMJBBBONHOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ONC1=O)CBr |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties of 5-(Bromomethyl)isoxazol-3(2H)-one

Synthetic Methodologies

Direct Synthesis Routes

While no explicit synthetic procedure for 5-(Bromomethyl)isoxazol-3(2H)-one is documented in the provided sources, analogous compounds suggest plausible pathways. A common strategy for synthesizing 5-substituted isoxazolones involves cycloaddition reactions between halogenated oximes and electron-deficient alkenes. For instance, Sen et al. (1966) demonstrated the preparation of bromomethyl-substituted isoxazoles via [3+2] cycloaddition of bromoalkenes with nitrile oxides . Adapting this method, bromomethylation could occur post-cyclization using brominating agents like (NBS) under radical conditions.

Quantum chemical calculations on related systems (e.g., trifluoromethyl isoxazoles) indicate that regioselectivity in cycloadditions is governed by steric and electronic factors. Transition states favoring 5-substitution are stabilized by reduced steric hindrance compared to 4-substituted analogs . Applying these principles, a hypothetical synthesis of 5-(Bromomethyl)isoxazol-3(2H)-one might proceed as follows:

-

Oxime Formation: Condensation of hydroxylamine with a ketone precursor to generate an oxime.

-

Cycloaddition: Reaction with a bromomethyl-containing alkene under basic conditions (e.g., ) to form the isoxazole ring.

-

Lactonization: Oxidation or rearrangement to introduce the 3(2H)-one functionality.

Late-Stage Functionalization

Reactivity and Applications

Nucleophilic Substitution Reactions

Future Directions and Research Gaps

The current literature on 5-(Bromomethyl)isoxazol-3(2H)-one is sparse, with significant gaps in:

-

Synthetic Optimization: Development of efficient, scalable routes with characterized yields and purity.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity.

-

Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.

Addressing these gaps could unlock new applications in drug discovery and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume